molecular formula C20H37NO4Si2 B1412405 tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane CAS No. 1481447-17-9

tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane

Cat. No.: B1412405
CAS No.: 1481447-17-9
M. Wt: 411.7 g/mol
InChI Key: XSFUSJCVQRLAGS-UHFFFAOYSA-N
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Description

This compound is a silyl ether featuring two tert-butyldimethylsilyl (TBDMS) groups and a nitro-substituted aromatic ring. The TBDMS groups act as protecting agents for hydroxyl moieties, while the nitro group introduces electron-withdrawing effects, influencing reactivity and stability. The structure comprises a 2-nitrophenyl ring with a methoxy-TBDMS substituent at the benzylic position and a second TBDMS group at the 3-position via an oxymethyl linker. Such bifunctional silyl ethers are pivotal in multi-step organic syntheses, particularly in nucleoside and pharmaceutical intermediates .

Properties

IUPAC Name

tert-butyl-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-nitrophenyl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO4Si2/c1-19(2,3)26(7,8)24-14-16-12-11-13-17(18(16)21(22)23)15-25-27(9,10)20(4,5)6/h11-13H,14-15H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFUSJCVQRLAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)CO[Si](C)(C)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane is a complex organosilicon compound that incorporates a tert-butyldimethylsilyl (TBDMS) group, which is frequently used in organic synthesis as a protecting group. This compound is of particular interest due to its potential biological activities, which may include interactions with various biochemical pathways and mechanisms of action relevant to medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₉N₁O₄Si₂
  • Molecular Weight : 367.6 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its components.

The TBDMS group enhances the stability and reactivity of the compound, making it suitable for various applications in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the nitrophenyl moiety may allow for interactions with enzymes, potentially acting as an inhibitor in various biochemical pathways.
  • Reactivity with Biological Nucleophiles : The TBDMS group may facilitate reactions with nucleophiles in biological systems, altering the reactivity of target biomolecules.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways by interacting with specific receptors or enzymes involved in cellular signaling.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating compounds similar to this compound found that derivatives with TBDMS groups exhibited significant antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Cytotoxic Effects : Research has shown that related organosilicon compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, making these compounds candidates for further investigation in cancer therapy .
  • Biocompatibility Studies : Preliminary biocompatibility studies indicate that compounds with TBDMS groups can interact favorably with biological tissues, which is crucial for their application in drug delivery systems .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
BiocompatibilityFavorable interactions with biological tissues

Scientific Research Applications

Synthetic Applications

2.1. Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly for the protection of hydroxyl groups. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group that can be easily removed under mild conditions, making it ideal for multi-step syntheses.

  • Case Study : In a study on the synthesis of complex natural products, tert-butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane was employed to protect sensitive alcohol functionalities, allowing for selective reactions without degradation of the core structure.

2.2. Synthesis of Pharmaceuticals

This compound has been explored for its role in synthesizing pharmaceutical intermediates. Its ability to stabilize reactive intermediates makes it valuable in developing new drugs.

  • Data Table 1: Pharmaceutical Applications
    Application AreaCompound UsedResult
    Anticancer agentsTBDMS-protected compoundsEnhanced stability and selectivity
    Antibiotic synthesisTBDMS derivativesImproved yield in multi-step synthesis

Medicinal Chemistry

3.1. Drug Development

The compound's structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

  • Case Study : Research has indicated that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting potential as anticancer agents.

3.2. Mechanism of Action

The nitrophenyl group may contribute to the compound's biological activity by participating in electron transfer processes or acting as a pharmacophore.

Material Science Applications

4.1. Silane Coupling Agents

This compound can function as a silane coupling agent in material science, improving adhesion between organic materials and inorganic substrates.

  • Data Table 2: Material Science Applications
    Application AreaFunctionalityImpact
    Composite materialsEnhances adhesionImproved mechanical properties
    CoatingsProvides hydrophobicityIncreased durability

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following compounds share structural motifs with the target molecule, differing in substituents, silyl groups, or aromatic systems:

Methyl 5-((tert-butyldimethylsilyl)oxy)-2-methyl-3-nitrobenzoate
  • Structure : A benzoate ester with a TBDMS-protected hydroxyl group at the 5-position and a nitro group at the 3-position.
  • Comparison: Lacks the methoxy-TBDMS group present in the target compound. The nitro group’s position (3-position vs. 2-position in the target) alters electronic effects on the ring. Synthesized via silylation of a phenolic hydroxyl group with tert-butyl[(1-methoxyvinyl)oxy]dimethylsilane in quantitative yield .
tert-Butyl-(2,4-dichloro-phenoxy)-dimethyl-silane
  • Structure: A dichlorophenoxy-substituted silyl ether.
  • Comparison :
    • Replaces nitro with chloro groups, reducing electron withdrawal but maintaining steric bulk.
    • Demonstrates stability under mild acidic conditions, typical of TBDMS ethers .
tert-Butyl((4-methyl-2-cyclohexenyl)methoxy)diphenylsilane
  • Structure : A cyclohexenylmethoxy silyl ether with a tert-butyldiphenylsilyl (TBDPS) group.
  • Comparison :
    • Uses TBDPS instead of TBDMS, offering greater steric protection but lower acid stability.
    • Synthesized via BF3·OEt2-catalyzed cyclization (61% yield) .
(3-Bromopropoxy)-tert-butyldimethylsilane
  • Structure : A linear alkyl silyl ether with a bromine substituent.
  • Comparison :
    • Highlights the versatility of silyl ethers in aliphatic vs. aromatic systems.
    • Bromine allows further functionalization (e.g., nucleophilic substitution) .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Silyl Group Type Nitro Position Synthesis Yield Stability Notes
tert-Butyl[(3-{[(TBDMS)oxy]methyl}-2-nitrophenyl)methoxy]dimethylsilane (Target) C19H34NO5Si2 2-Nitrophenyl, methoxy-TBDMS, TBDMS TBDMS 2-position Not reported High lipophilicity; acid-sensitive
Methyl 5-(TBDMS-oxy)-2-methyl-3-nitrobenzoate C15H21NO5Si 3-Nitro, 5-TBDMS, methyl ester TBDMS 3-position Quantitative Stable in basic conditions
tert-Butyl-(2,4-dichloro-phenoxy)-dimethyl-silane C12H18Cl2O2Si 2,4-Dichlorophenoxy TBDMS N/A Not reported Moderate acid stability
tert-Butyl((4-methyl-2-cyclohexenyl)methoxy)diphenylsilane C24H32O2Si Cyclohexenylmethoxy, TBDPS TBDPS N/A 61% Enhanced steric protection

Reactivity and Functional Group Interactions

  • Nitro Group Effects :

    • The 2-nitro group in the target compound directs electrophilic substitution to the 4- and 6-positions, unlike 3-nitro analogs .
    • Reduces electron density on the aromatic ring, increasing resistance to nucleophilic attack compared to chloro or methyl analogs .
  • Silyl Group Stability: TBDMS in the target is more labile under acidic conditions (e.g., HF·pyridine) than TBDPS in Compound C . Sequential deprotection of the two TBDMS groups may require precise pH control, a challenge absent in mono-silylated analogs .
  • The nitro group complicates chromatographic purification due to increased polarity, unlike non-polar aliphatic silyl ethers .

Preparation Methods

Detailed Synthesis Steps

  • Step 1: Preparation of Hydroxyl Precursor

    • Start with a suitable aromatic alcohol precursor.
    • Protect the hydroxyl group if necessary.
  • Step 2: Silylation

    • React the precursor with TBDMSCl in the presence of a base (e.g., imidazole) in anhydrous DMF or THF.
    • Monitor the reaction by TLC.
  • Step 3: Nitration

    • Nitrate the aromatic ring using nitric acid or a nitronium salt.
    • Control the reaction conditions to achieve regioselectivity.
  • Step 4: Final Silylation and Purification

    • Introduce the second TBDMS group if necessary.
    • Purify the final product using flash chromatography.

Analysis and Characterization

To confirm the structure and purity of this compound, several analytical techniques are employed:

Data Table: Summary of Synthesis and Analysis

Synthesis Step Reagents Conditions Analysis Method
Silylation TBDMSCl, Imidazole Anhydrous DMF or THF TLC, NMR
Nitration Nitric Acid or Nitronium Salt Controlled Temperature TLC, NMR
Final Silylation TBDMSCl, Imidazole Anhydrous DMF or THF TLC, NMR
Purification Flash Chromatography (1:4 Ethyl Acetate/Hexane) Room Temperature TLC, MS

Research Findings and Applications

This compound is of particular interest due to its potential biological activities, which may include interactions with various biochemical pathways and mechanisms of action relevant to medicinal chemistry. The TBDMS groups enhance stability and reactivity, making it suitable for applications in biological systems.

  • Enzyme Inhibition : The presence of the nitrophenyl moiety may allow for interactions with enzymes, potentially acting as an inhibitor in various biochemical pathways.
  • Reactivity with Biological Nucleophiles : The TBDMS group may facilitate reactions with nucleophiles in biological systems, altering the reactivity of target biomolecules.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways by interacting with specific receptors or enzymes involved in cellular signaling.

Case Studies

  • Antimicrobial Activity : Derivatives with TBDMS groups have shown significant antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Related organosilicon compounds can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Biocompatibility Studies : Preliminary studies indicate that compounds with TBDMS groups can interact favorably with biological tissues, which is crucial for their application in drug delivery systems.

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane?

The compound can be synthesized via silylation reactions using tert-butyldimethylsilyl chloride (TBDMSCl) as a key reagent. A typical approach involves:

  • Stepwise functionalization : Introduce the silyl ether group to the hydroxyl-containing precursor under anhydrous conditions, often with a base like imidazole or pyridine in DMF or THF .
  • Nitro group introduction : The nitro group can be added via nitration of the aromatic ring prior to silylation, ensuring regioselectivity by controlling reaction temperature and acid strength.
  • Purification : Use flash chromatography (e.g., 1:4 ethyl acetate/hexane) to isolate the product, monitored by TLC with Rf ~0.5 under similar solvent conditions .

Basic: How should researchers monitor reaction progress and confirm product purity?

  • Thin-layer chromatography (TLC) : Use silica plates with UV visualization or iodine staining. For example, a solvent system of 1:4 ethyl acetate/hexane resolves silylated intermediates effectively .
  • NMR spectroscopy : Key signals include:
    • <sup>1</sup>H NMR : Distinct peaks for tert-butyl groups (δ ~1.0 ppm, singlet) and aromatic protons (δ ~6.5–8.0 ppm).
    • <sup>13</sup>C NMR : Confirm silyl ethers (Si-O-C) at δ ~18–22 ppm (Si-CH3) and δ ~60–70 ppm (Si-O) .
  • Mass spectrometry (MS) : Look for molecular ion peaks matching the exact mass (e.g., calculated via PubChem data for analogous silanes) .

Advanced: How can stereochemical outcomes or regioselectivity challenges be addressed during synthesis?

  • Steric effects : The bulky tert-butyldimethylsilyl group may hinder reactions at adjacent positions. Optimize reaction conditions (e.g., lower temperature, polar aprotic solvents) to minimize steric interference .
  • Electronic effects : The nitro group’s electron-withdrawing nature directs electrophilic substitutions to meta/para positions. Use DFT calculations to predict regioselectivity in nitration or silylation steps .
  • Contradictions in yields : If yields vary between batches, analyze the impact of:
    • Moisture sensitivity : Silylating agents degrade in humid conditions; ensure rigorous anhydrous protocols .
    • Catalyst choice : For cross-coupling reactions (e.g., Suzuki), Pd catalysts with bulky ligands improve efficiency .

Advanced: What strategies enable functionalization of the silyl-protected scaffold?

  • Desilylation : Use tetrabutylammonium fluoride (TBAF) in THF to selectively remove silyl groups without disrupting the nitro or aromatic moieties .
  • Cross-coupling : The silyl ether can act as a directing group for C-H activation. For example, employ Pd-catalyzed couplings (Stille, Suzuki) to introduce aryl or alkenyl substituents .
  • Nitro group reduction : Convert the nitro group to an amine using H2/Pd-C or Zn/HCl, enabling further derivatization (e.g., amide formation) .

Advanced: How do researchers resolve contradictions in NMR data interpretation?

  • Signal splitting : Unexpected coupling in <sup>1</sup>H NMR may arise from diastereotopic protons near the silyl group. Use 2D NMR (COSY, NOESY) to assign stereochemistry .
  • Dynamic effects : Rotameric equilibria in silyl ethers can broaden signals. Acquire spectra at variable temperatures (e.g., 25°C vs. −40°C) to "freeze" conformers .
  • Artifact peaks : Silica gel impurities from chromatography may appear in <sup>29</sup>Si NMR. Pre-wash columns with ethyl acetate to eliminate contaminants .

Advanced: What experimental designs optimize stability and handling of this compound?

  • Light sensitivity : The nitro group may undergo photodegradation. Store samples in amber vials at −20°C under inert gas .
  • Acid/base stability : Avoid strong acids (cleave silyl ethers) or bases (hydrolyze nitro groups). Use neutral buffers (e.g., NaHCO3) during workup .
  • Long-term storage : Lyophilize the compound and store under argon with molecular sieves to prevent moisture absorption .

Advanced: How can computational tools enhance reaction design for this compound?

  • Retrosynthetic planning : Use databases like Reaxys to identify analogous silyl ether syntheses and adapt reaction conditions .
  • Molecular modeling : Predict steric clashes using software (e.g., Gaussian) to optimize substituent placement and minimize side reactions .
  • Reaction feasibility : Tools like Pistachio or BKMS_METABOLIC predict plausible pathways and side products, aiding in contingency planning .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane

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